

# Application Notes & Protocols: Reflux Extraction of Neoamygdalin from Prunus Seeds

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## Compound of Interest

Compound Name: Neoamygdalin

Cat. No.: B1678158

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## Introduction

**Neoamygdalin**, the (S)-epimer of amygdalin, is a cyanogenic glycoside found in the seeds of many Prunus species, including apricots (*Prunus armeniaca*), peaches (*Prunus persica*), and bitter almonds (*Prunus dulcis* var. *amara*). While amygdalin is the naturally occurring form, **neoamygdalin** can be formed through epimerization under certain processing conditions, particularly during extraction.[1][2] The study of **neoamygdalin** is of interest due to potential differences in biological activity compared to its parent compound, amygdalin.

These application notes provide a detailed protocol for the reflux extraction of **neoamygdalin** from Prunus seeds. The protocol is designed to not only extract the native amygdalin but also to promote its conversion to **neoamygdalin**. A method for the extraction of amygdalin with minimal epimerization is also presented for comparative purposes.

## Principles of Reflux Extraction and Epimerization

Reflux extraction is a technique that involves heating a solvent with the plant material to its boiling point and condensing the resulting vapor back into the extraction vessel. This continuous process allows for efficient extraction of target compounds.

The conversion of amygdalin to **neoamygdalin** is an epimerization reaction that occurs at the chiral center of the mandelonitrile moiety. This reaction is influenced by several factors:

- Temperature: Higher temperatures, particularly above 40°C, accelerate the rate of epimerization.[\[3\]](#)
- pH: Alkaline conditions (pH > 9) significantly promote the formation of **neoamygdalin**.[\[3\]](#) Conversely, acidic conditions inhibit this conversion.[\[3\]](#)
- Solvent: Aqueous solutions are more conducive to epimerization than alcoholic solutions.[\[3\]](#)

By manipulating these parameters during reflux extraction, the yield of **neoamygdalin** can be maximized.

## Quantitative Data Summary

The following table summarizes the influence of various extraction and processing parameters on the relative amounts of amygdalin and **neoamygdalin**. It is important to note that the yields can vary depending on the specific *Prunus* species, seed quality, and precise experimental conditions.

Parameter	Condition	Amygdalin Content	Neoamygdalin Content/Ratio	Source(s)
Extraction Method	Reflux with 0.1% Citric Acid in Water (60°C, 2.5h)	High	Low (conversion inhibited)	[1][4]
Ultrasonic with 70% Methanol (30 min, room temp)	Varies	Varies	[5]	
Soxhlet with Methanol (5h, 70°C)	Varies	Varies	[1]	
pH of Solution	Acidic (pH < 7)	High	Low (isomerization inhibited)	[3]
Neutral (pH 7)	Moderate	Moderate	[3]	
Alkaline (pH 9)	Lower	Higher (L/D ratio ~0.06)	[3]	
Alkaline (pH 11)	Lower	High (L/D ratio ~1.3)	[3]	
Temperature	< 40°C	High	Very Low	[3]
50-70°C	Decreasing	Sharply Increasing (L/D ratio up to 1.27 at 70°C)	[3]	
Boiling Water (100°C)	>30% conversion after 30 min	>30% of initial amygdalin	[6]	
Solvent	Ethanol	High	Low (isomerization inhibited)	[3]

Water	Lower	Higher	[3]
Processing Method	Raw Bitter Almonds	High	Low [5]
Scalded Bitter Almonds	Lower than stir-fried	Higher than stir-fried	[5]
Stir-fried Bitter Almonds	Highest	Lowest	[5]

L/D ratio refers to the ratio of L-amygdalin (**neoamygdalin**) to D-amygdalin.

## Experimental Protocols

### Materials and Reagents

- Dried Prunus seeds (e.g., apricot kernels)
- Deionized water
- Ethanol (95% and absolute)
- Sodium carbonate (for alkaline extraction)
- Citric acid (for acidic extraction)
- Reflux apparatus (round-bottom flask, condenser, heating mantle)
- Grinder or mill
- Filter paper and funnel or vacuum filtration system
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
- Amygdalin and **neoamygdalin** analytical standards

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or phosphoric acid (for mobile phase adjustment)

## Protocol 1: Reflux Extraction to Maximize Neoamygdalin Yield

This protocol is designed to promote the epimerization of amygdalin to **neoamygdalin**.

- Seed Preparation:
  - Grind the dried Prunus seeds into a fine powder using a grinder or mill.
  - Defat the powder by Soxhlet extraction with hexane for 6-8 hours to remove lipids, which can interfere with the extraction and subsequent analysis.
  - Dry the defatted powder in a fume hood to remove residual hexane.
- Reflux Extraction:
  - Place 50 g of the defatted seed powder into a 1 L round-bottom flask.
  - Prepare a 0.01 M sodium carbonate solution in deionized water (pH will be alkaline).
  - Add 500 mL of the 0.01 M sodium carbonate solution to the flask.
  - Set up the reflux apparatus and heat the mixture to a gentle boil using a heating mantle.
  - Maintain the reflux for 3 hours.
- Extraction and Concentration:
  - Allow the mixture to cool to room temperature.
  - Filter the extract through filter paper or using a vacuum filtration system to remove the solid plant material.

- Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the volume is reduced to approximately 50 mL.
- Purification (Optional):
  - The concentrated extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before HPLC analysis.
- HPLC Analysis:
  - Prepare a standard curve for both amygdalin and **neoamygdalin**.
  - Dilute the final extract with the mobile phase.
  - Inject the sample into the HPLC system.
  - HPLC Conditions (example):
    - Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
    - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 15:85 v/v) with 0.1% formic acid.[\[4\]](#)
    - Flow Rate: 1.0 mL/min
    - Detection Wavelength: 215 nm
    - Column Temperature: 30°C
  - Quantify the amounts of amygdalin and **neoamygdalin** by comparing the peak areas with the standard curves.

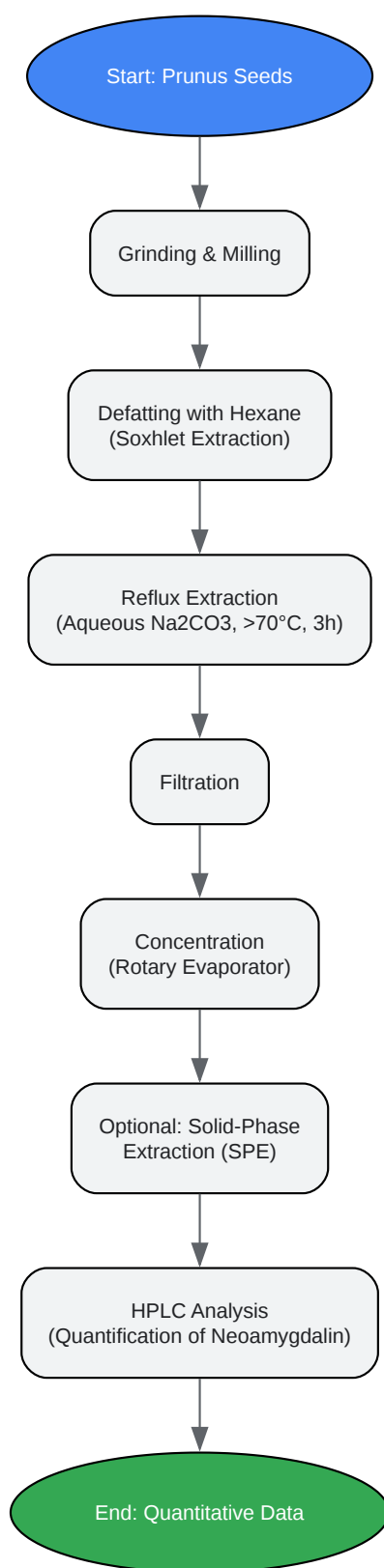
## Protocol 2: Reflux Extraction to Minimize Neoamygdalin Formation (for Amygdalin Extraction)

This protocol is designed to extract amygdalin while minimizing its conversion to **neoamygdalin**.

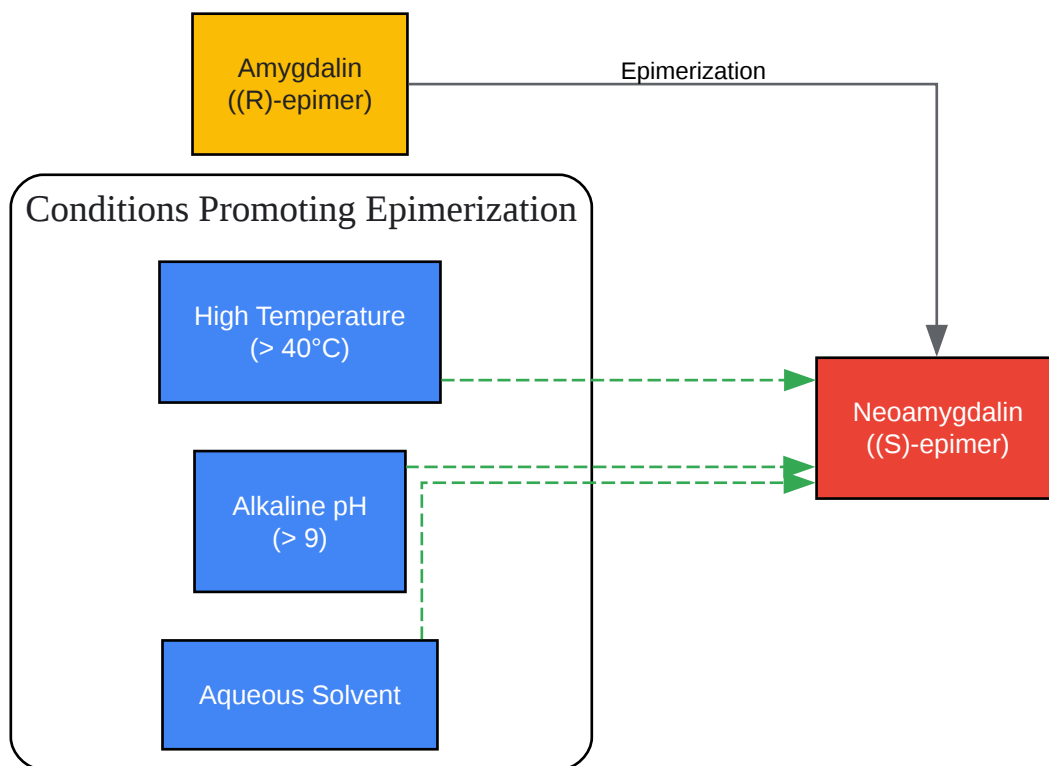
- Seed Preparation:
  - Follow the same procedure as in Protocol 1 for grinding and defatting the seeds.
- Reflux Extraction:
  - Place 50 g of the defatted seed powder into a 1 L round-bottom flask.
  - Prepare a 0.1% (w/v) citric acid solution in deionized water.[\[1\]](#)
  - Add 500 mL of the 0.1% citric acid solution to the flask.
  - Set up the reflux apparatus and heat the mixture to 60°C using a heating mantle.[\[1\]](#)
  - Maintain the reflux for 2.5 hours.[\[1\]](#)
- Extraction and Concentration:
  - Follow the same procedure as in Protocol 1.
- Purification (Optional):
  - Follow the same procedure as in Protocol 1.
- HPLC Analysis:
  - Follow the same procedure as in Protocol 1 to quantify the amounts of amygdalin and **neoamygdalin**.

## Visualizations

### Experimental Workflow for Neoamygdalin Extraction







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